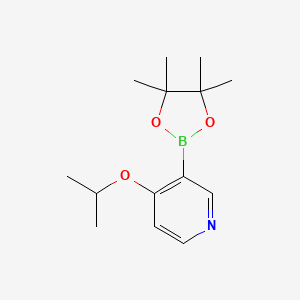
4-Isopropoxypyridine-3-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropoxypyridine-3-boronic acid pinacol ester (4-IPBP) is an organic compound that has been widely studied in recent years. It is a versatile compound that has been used in a variety of synthetic and medicinal applications. The structure of 4-IPBP is composed of a pyridine ring, a boronic acid, and a pinacol ester. This structure makes 4-IPBP a unique compound with interesting properties that have made it a popular choice for research and development.
Mecanismo De Acción
The mechanism of action of 4-Isopropoxypyridine-3-boronic acid pinacol ester is not yet fully understood. However, it is believed to be related to its unique structure, which consists of a pyridine ring, a boronic acid, and a pinacol ester. It is believed that the pyridine ring interacts with the boronic acid to form a stable complex, which then reacts with the pinacol ester to produce the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Isopropoxypyridine-3-boronic acid pinacol ester have not yet been studied in detail. However, it is believed that 4-Isopropoxypyridine-3-boronic acid pinacol ester may have a variety of effects on the body, including the potential to inhibit certain enzymes and proteins. Additionally, it is believed that 4-Isopropoxypyridine-3-boronic acid pinacol ester may have an effect on gene expression and cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Isopropoxypyridine-3-boronic acid pinacol ester has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easily synthesized in the laboratory. Additionally, 4-Isopropoxypyridine-3-boronic acid pinacol ester is highly soluble in organic solvents, making it easy to work with in a laboratory setting. However, 4-Isopropoxypyridine-3-boronic acid pinacol ester is also sensitive to air and light, making it difficult to store for long periods of time.
Direcciones Futuras
There are many potential future directions for the study of 4-Isopropoxypyridine-3-boronic acid pinacol ester. These include further research into its biochemical and physiological effects, as well as its potential applications in materials science, nanotechnology, and biochemistry. Additionally, further research into the structure and mechanism of action of 4-Isopropoxypyridine-3-boronic acid pinacol ester could lead to new and improved synthetic methods. Finally, further research into the stability and storage of 4-Isopropoxypyridine-3-boronic acid pinacol ester could lead to improved methods for long-term storage of the compound.
Métodos De Síntesis
4-Isopropoxypyridine-3-boronic acid pinacol ester can be synthesized in a laboratory setting via a two-step process. The first step involves the reaction of 4-isopropoxypyridine and 3-boronic acid pinacol ester in the presence of a base, such as sodium hydroxide. This reaction produces the desired 4-Isopropoxypyridine-3-boronic acid pinacol ester product. The second step involves the purification of the product, which can be done by recrystallization or by column chromatography.
Aplicaciones Científicas De Investigación
4-Isopropoxypyridine-3-boronic acid pinacol ester has been studied extensively in a variety of scientific fields. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in medicinal chemistry. Additionally, 4-Isopropoxypyridine-3-boronic acid pinacol ester has been studied for its potential applications in materials science, nanotechnology, and biochemistry.
Propiedades
IUPAC Name |
4-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c1-10(2)17-12-7-8-16-9-11(12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQKBIQYQQOBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


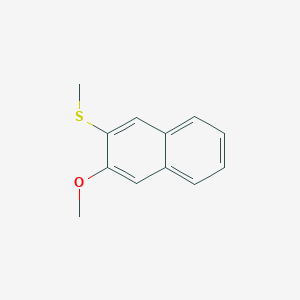
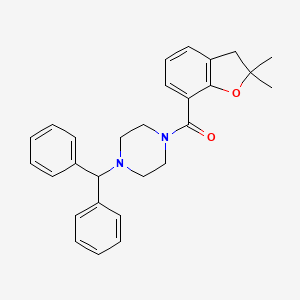


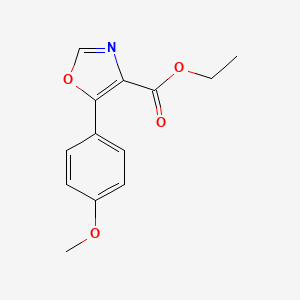
![1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine](/img/structure/B6336142.png)
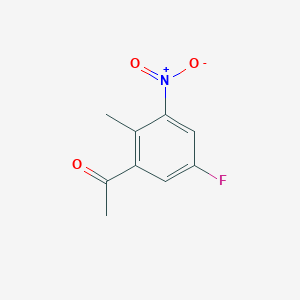

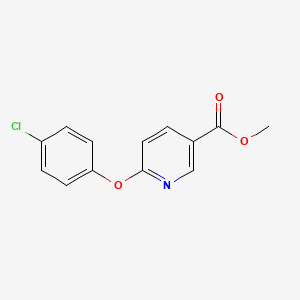

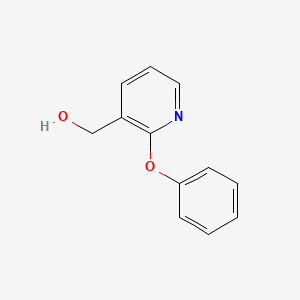

![2-Bromo-8-methylH-imidazo[1,2-a]pyridine](/img/structure/B6336207.png)